benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

Chiral resolution Stereochemical purity JAK3 inhibitor intermediates

This (2S,5R)-cis chiral intermediate is the documented precursor to Pfizer's ritlecitinib (JAK3/TEC inhibitor). The benzyl carbamate (Cbz) group enables orthogonal deprotection in multi-step syntheses—unlike Boc/Fmoc analogs—while the exact (2S,5R) stereochemistry is mandatory for regulatory-compliant API production. Procure this specific CAS-numbered compound (HCl salt also available) to align with ICH Q7/Q11 starting material validation. R&D-only supply; bulk custom synthesis available.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1207947-49-6
Cat. No. B577879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate
CAS1207947-49-6
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1
InChIKeyMWKAMUJIXBCKIH-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1207947-49-6) for Pharmaceutical Intermediates and R&D Applications


Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1207947-49-6) is a chiral piperidine derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . The compound features two defined stereocenters at the 2- and 5-positions of the piperidine ring, existing as the (2S,5R)-cis enantiomer [1]. This specific stereochemical configuration is critical to its primary documented industrial role: it serves as a key chiral intermediate in the synthesis of ritlecitinib, a selective JAK3/TEC family kinase inhibitor developed by Pfizer for the treatment of alopecia areata [2]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to ≥98%, and is supplied exclusively for research and development purposes .

Procurement Consideration: Why Substituting Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate with Alternative Piperidine Intermediates Carries Risk


The benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate scaffold cannot be generically substituted for several reasons rooted in its specific stereochemical and functional identity. First, the compound exists as one of four possible stereoisomers of the 5-amino-2-methylpiperidine core, and the (2S,5R)-cis configuration is non-interchangeable with its (2R,5S)-enantiomer, (2R,5R)-trans diastereomer, or (2S,5S)-trans diastereomer in stereospecific synthetic applications . Second, the benzyl carbamate (Cbz) protecting group provides a defined orthogonal protection strategy that cannot be replaced by Boc- or Fmoc-protected analogs without fundamentally altering the downstream synthetic sequence and deprotection conditions [1]. Third, as an intermediate in a regulated pharmaceutical supply chain for ritlecitinib, substitution with a different stereoisomer or protecting group would constitute a process change requiring revalidation under ICH Q7 and Q11 guidelines for API starting materials [2]. The evidence below quantifies the specific differentiation dimensions that justify procurement of this exact CAS-numbered compound over its closest analogs.

Quantitative Differentiation Evidence: Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate vs. Closest Analogs


Chiral Configuration Specificity: (2S,5R)-cis vs. (2R,5R)-trans Diastereomer for Ritlecitinib Intermediate Applications

The (2S,5R)-cis configuration of benzyl 5-amino-2-methylpiperidine-1-carboxylate is structurally mandated for the correct cis conformation of the final ritlecitinib API. The alternative (2R,5R)-trans diastereomer (CAS 1207853-72-2) contains the same benzyl carbamate protecting group and molecular formula (C14H20N2O2, MW 248.32) but differs fundamentally in the relative stereochemistry at the 2- and 5-positions . In ritlecitinib synthesis, the cis chiral moiety must be conjugated with the adenine and acrylamide moieties; use of the trans diastereomer would yield a diastereomeric API with altered pharmacological properties [1].

Chiral resolution Stereochemical purity JAK3 inhibitor intermediates Pharmaceutical process chemistry

Protecting Group Orthogonality: Benzyl Carbamate (Cbz) vs. tert-Butyl Carbamate (Boc) in Multi-Step Synthesis

The benzyl carbamate (Cbz) protecting group on the target compound enables selective hydrogenolytic deprotection (H₂, Pd/C) that is fully orthogonal to acid-labile Boc groups commonly employed elsewhere in complex synthetic sequences. In the published ritlecitinib intermediate synthesis, the benzyl protecting group is removed via catalytic hydrogenation [H₂ (balloon), Pd(OH)₂, MeOH, rt, 24h] as the final step, while earlier Boc-protected intermediates are cleaved under acidic conditions (TFA, CH₂Cl₂) without affecting the Cbz group [1]. The Boc-protected analog, (2S,5R)-tert-butyl 5-amino-2-methylpiperidine-1-carboxylate (CAS 1392473-06-1), lacks this orthogonal deprotection compatibility .

Protecting group strategy Orthogonal deprotection Peptide synthesis API process development

Lipophilicity and Solubility Profile: Cbz-Protected vs. Free Amine Building Block for Purification and Handling

The benzyl carbamate protecting group confers distinct physicochemical properties relative to the unprotected free amine precursor. The target compound exhibits a calculated XLogP of 2.135 and calculated water solubility of 1.3 g/L at 25°C, consistent with the moderate lipophilicity expected for a Cbz-protected piperidine . In contrast, the free amine precursor cis-2-methylpiperidine-5-amine (CAS 1227917-63-6) is substantially more polar and water-soluble, which can complicate organic extraction and chromatographic purification steps during synthesis .

Physicochemical properties Chromatographic purification Process chemistry Solubility optimization

Synthetic Route Efficiency: Cbz Protection Following Racemic Resolution vs. Direct Asymmetric Synthesis

The target compound is synthesized from cis-2-methylpiperidine-5-amine after racemic resolution using chiral resolving agents, followed by reaction with benzyl chloroformate to install the Cbz group [1]. This approach contrasts with alternative routes that employ asymmetric hydrogenation or chiral auxiliary-directed synthesis to directly install the stereocenters. The Cbz-protection post-resolution route is documented in Pfizer patents for ritlecitinib and has been scaled to multi-kilogram quantities, with the hydrochloride salt form (CAS 1207853-23-3) available from at least 56 suppliers in China as of 2024 [2][3].

Chiral resolution Process yield optimization Crystallization-induced diastereomer resolution Manufacturing scalability

Procurement-Guided Application Scenarios: Where Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate Provides Measurable Advantage


GMP and Non-GMP Manufacturing of Ritlecitinib API and Related JAK3/TEC Inhibitors

This compound is the documented chiral intermediate in the Pfizer-originated synthesis of ritlecitinib (PF-06651600), a covalent JAK3/TEC kinase inhibitor approved for severe alopecia areata. The (2S,5R)-cis configuration of the benzyl-protected intermediate is essential for the final API's cis conformation, and substitution with alternative stereoisomers would yield an incorrect product [1]. Procurement of this specific CAS-numbered compound, particularly in its hydrochloride salt form (CAS 1207853-23-3), aligns with established regulatory filings and process validation documentation [2].

Orthogonal Protection Strategy in Multi-Step Heterocyclic Syntheses

The Cbz protecting group on the piperidine nitrogen provides orthogonal stability to acidic conditions that cleave Boc groups, as demonstrated in published synthetic schemes where TFA-mediated Boc deprotection proceeds without affecting the benzyl carbamate [1]. This property makes the compound valuable in any multi-step synthesis requiring sequential deprotection of nitrogen functionalities—including kinase inhibitor programs beyond ritlecitinib, peptide-mimetic synthesis, and natural product derivatization.

Chiral Building Block Procurement for MedChem SAR Campaigns Targeting Kinase Inhibitors

The (2S,5R)-5-amino-2-methylpiperidine scaffold serves as a versatile chiral amine building block for medicinal chemistry exploration of kinase inhibitors, as evidenced by its use in amino-methylpiperidine derivatives with kinase inhibitory activity [1]. The compound's defined stereochemistry and reactive primary amine (once deprotected) enable coupling with diverse heterocyclic cores—including pyrrolopyrimidines and pyrrolopyridines—for structure-activity relationship (SAR) studies. Its commercial availability from multiple suppliers at 95-98% purity supports reproducible parallel synthesis efforts [2].

Process Development and Scale-Up Studies for Chiral Piperidine Intermediates

The established multi-supplier manufacturing base (≥56 suppliers for the HCl salt) [1] and published process improvements [2] make this compound an ideal candidate for comparative process development studies. Researchers evaluating alternative chiral resolution methods, protecting group strategies, or flow chemistry approaches can benchmark against this well-characterized intermediate with documented analytical data including pKa (7.13), TPSA (55.56 Ų), and XLogP (2.135) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.